![molecular formula C11H10N2O2 B3045724 Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- CAS No. 112633-43-9](/img/structure/B3045724.png)

Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-

Descripción general

Descripción

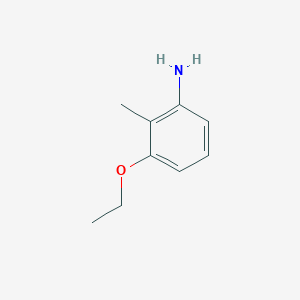

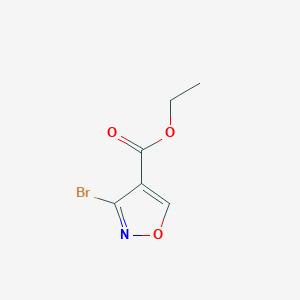

Phenols are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . Isoxazoles are a class of organic compounds that contain an isoxazole ring, a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of phenols and isoxazoles can be complex and varied. Phenols can be produced from benzene through the cumene process, or from toluene by hydroxylation . Isoxazoles can be synthesized through several methods, including the reaction of α-hydroxy ketones or α-acetoxyketones with hydroxylamine .Molecular Structure Analysis

The molecular structure of phenols involves a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . Isoxazoles have a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis

Phenols are reactive towards electrophilic aromatic substitution as the oxygen atom’s pi electrons donate electron density into the ring . Isoxazoles can undergo a variety of reactions, including electrophilic substitution and nucleophilic addition .Physical And Chemical Properties Analysis

Phenols are typically white, crystalline solids that are slightly soluble in water . Isoxazoles are typically crystalline compounds as well, although their physical properties can vary widely depending on the specific substituents present in the compound .Aplicaciones Científicas De Investigación

Structural and Supramolecular Analysis

- Molecular Interactions : A study on Schiff base 2-{(E)-[(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)imino]methyl}phenol showcased the presence of π…π and C-H…π interactions, providing insights into the supramolecular arrangements of such compounds. These interactions were analyzed through a combined theoretical and experimental approach, including Density Functional Theory (DFT) and Time-Dependent DFT methods (Moreno-Fuquen et al., 2017).

Photoluminescence and Radiopharmaceutical Development

- Bifunctional Chelators : Imino salicylidene based bifunctional chelators, designed for radiopharmaceutical applications, demonstrated antitumor activity, photoluminescence, and specific quantum yields. These compounds highlight the potential of such molecules in developing new diagnostic and therapeutic agents (Brink et al., 2018).

Molecular Docking and Drug Design

- DNA and Plasma Protein Probes : Schiff base ligands and their metal(II) complexes were explored for their interactions with DNA and plasma proteins, providing a foundation for developing anticancer agents and chemical probes. This research utilized density functional theory analysis and plasma protein docking to evaluate the bioavailability and drug candidacy of these complexes (Rani et al., 2020).

Surface and Material Characterization

- Thermotropic Liquid Crystals : The study of the thermodynamic and surface properties of a specific calamitic thermotropic liquid crystalline material via inverse gas chromatography demonstrated its potential in materials science, particularly in understanding the interactions and stability of liquid crystal materials (Sesigur et al., 2012).

Bioactivity and Computational Studies

- Optoelectronic Properties and Bioactivity : The synthesis, crystal structure, and bioactivity of imine derivatives were assessed through experimental and computational methods. These studies shed light on the optoelectronic properties of these compounds, suggesting their utility in various scientific and technological fields, including the development of new materials for electronics and biology (Ashfaq et al., 2022).

Mecanismo De Acción

The mechanism of action of phenols and isoxazoles can vary widely depending on their specific structure and the context in which they are used. For example, some phenolic compounds are used for their antiseptic properties, while some isoxazole compounds are used in the manufacture of pharmaceuticals .

Safety and Hazards

Direcciones Futuras

The future directions for research and development in the field of phenols and isoxazoles are vast. They are used in a wide range of applications, from the production of plastics and resins to pharmaceuticals and dyes . As our understanding of these compounds continues to grow, so too will their potential applications.

Propiedades

IUPAC Name |

2-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-6-11(13-15-8)12-7-9-4-2-3-5-10(9)14/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIGAVSQBKWYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425163 | |

| Record name | Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112633-43-9 | |

| Record name | Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((4-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3045651.png)

![tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3045652.png)